2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-7-acrylic acid
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Overview
Description
2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-7-acrylic acid is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes an ethoxy group, an oxoethyl group, and an acrylic acid moiety attached to a benzo[d]oxazole ring. This compound is of interest due to its potential reactivity and applications in synthetic chemistry and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-7-acrylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-aminophenol with ethyl oxalyl chloride to form the benzo[d]oxazole ring. This intermediate is then reacted with ethyl bromoacetate under basic conditions to introduce the ethoxy-oxoethyl group. Finally, the acrylic acid moiety is introduced through a Heck reaction or similar coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-7-acrylic acid can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form carboxylic acids.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The benzo[d]oxazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated benzo[d]oxazole derivatives.
Scientific Research Applications
2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-7-acrylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of antimicrobial and anticancer agents.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-7-acrylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but it often involves binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Ethoxy-2-oxoethyl)benzoic acid
- 2-(2-Ethoxy-2-oxoethyl)benzothiazole
- 2-(2-Ethoxy-2-oxoethyl)benzimidazole
Uniqueness
2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-7-acrylic acid is unique due to the presence of the acrylic acid moiety, which imparts additional reactivity and potential for polymerization. This distinguishes it from other similar compounds that may lack this functional group .
Properties
Molecular Formula |
C14H13NO5 |
---|---|
Molecular Weight |
275.26 g/mol |
IUPAC Name |
(E)-3-[2-(2-ethoxy-2-oxoethyl)-1,3-benzoxazol-7-yl]prop-2-enoic acid |
InChI |
InChI=1S/C14H13NO5/c1-2-19-13(18)8-11-15-10-5-3-4-9(14(10)20-11)6-7-12(16)17/h3-7H,2,8H2,1H3,(H,16,17)/b7-6+ |
InChI Key |
RZOTTXANWRAGLL-VOTSOKGWSA-N |
Isomeric SMILES |
CCOC(=O)CC1=NC2=CC=CC(=C2O1)/C=C/C(=O)O |
Canonical SMILES |
CCOC(=O)CC1=NC2=CC=CC(=C2O1)C=CC(=O)O |
Origin of Product |
United States |
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